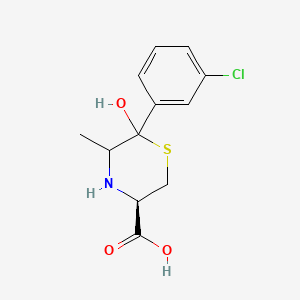

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid

説明

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. In

作用機序

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid exerts its pharmacological effects through the inhibition of BTK, a key regulator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of malignant B-cells, making it an attractive therapeutic target for the treatment of B-cell malignancies. By inhibiting BTK, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid blocks B-cell receptor signaling, leading to apoptosis of malignant B-cells.

Biochemical and Physiological Effects:

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has been shown to have potent inhibitory effects on BTK, leading to decreased B-cell receptor signaling and apoptosis of malignant B-cells. In addition, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for autoimmune and inflammatory diseases. However, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid may also have off-target effects on other kinases, which may lead to unintended side effects.

実験室実験の利点と制限

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has several advantages for laboratory experiments, including its high potency and selectivity for BTK. (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has also been optimized for high yields and purity, making it a viable candidate for pharmaceutical development. However, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid may have off-target effects on other kinases, which may complicate data interpretation in laboratory experiments.

将来の方向性

For (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid research include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to evaluate the off-target effects of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid on other kinases and to optimize its pharmacological properties for clinical use. Finally, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid may have potential applications in combination therapies with other targeted agents or chemotherapy, which may enhance its therapeutic efficacy.

合成法

The synthesis of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid involves a multistep process that begins with the reaction of 3-chlorophenyl isothiocyanate with 5-methylthiomorpholine to form the intermediate 3-(3-chlorophenyl)thiourea. This intermediate is then reacted with ethyl 2-oxo-2-phenylacetate to form the desired product, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid. The synthesis of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has been optimized to produce high yields and purity, making it a viable candidate for pharmaceutical development.

科学的研究の応用

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting B-cell receptor signaling, leading to apoptosis of malignant B-cells. (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has also shown promise in inhibiting the production of inflammatory cytokines, making it a potential treatment for autoimmune and inflammatory diseases.

特性

IUPAC Name |

(3R)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)/t7?,10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKIHEHYUSKICU-HLIOBJQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(SC[C@H](N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747344 | |

| Record name | (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

CAS RN |

1246812-57-6 | |

| Record name | (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。